(R)-N-Boc-3-Bromo-beta-phenylalanine
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Overview
Description
®-N-Boc-3-Bromo-beta-phenylalanine is a chiral amino acid derivative. It is characterized by the presence of a bromine atom at the beta position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-3-Bromo-beta-phenylalanine typically involves the bromination of ®-N-Boc-beta-phenylalanine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the beta position.
Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-3-Bromo-beta-phenylalanine may involve large-scale bromination reactions using automated reactors. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: ®-N-Boc-3-Bromo-beta-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of brominated phenylalanine derivatives with altered oxidation states.
Scientific Research Applications
®-N-Boc-3-Bromo-beta-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-N-Boc-3-Bromo-beta-phenylalanine involves its interaction with various molecular targets. The bromine atom at the beta position can participate in electrophilic interactions, while the Boc protecting group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include nucleophilic substitution and potential interactions with biological macromolecules.
Comparison with Similar Compounds
- ®-N-Boc-beta-phenylalanine
- (S)-N-Boc-3-Bromo-beta-phenylalanine
- ®-N-Boc-3-Chloro-beta-phenylalanine
Comparison:
Structural Differences: The presence of different halogen atoms (bromine vs. chlorine) or stereochemistry (R vs. S) can significantly impact the compound’s reactivity and biological activity.
Reactivity: ®-N-Boc-3-Bromo-beta-phenylalanine is unique due to the bromine atom, which is more reactive in substitution reactions compared to chlorine.
Applications: The specific structural features of ®-N-Boc-3-Bromo-beta-phenylalanine make it particularly useful in certain synthetic and medicinal applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYRIGRZLZNTLR-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375872 |
Source
|
Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-16-3 |
Source
|
Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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